molecular formula C12H11BrO3 B14257723 Ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate CAS No. 422569-51-5

Ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate

Cat. No.: B14257723
CAS No.: 422569-51-5
M. Wt: 283.12 g/mol
InChI Key: HPXWKHKJBCASAG-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate is an organic compound with the molecular formula C12H11BrO3. It is a derivative of benzoic acid, featuring a bromine atom and a hydroxypropynyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate typically involves the following steps:

    Bromination: The starting material, ethyl benzoate, undergoes bromination to introduce a bromine atom at the meta position relative to the ester group.

    Sonogashira Coupling: The brominated intermediate is then subjected to a Sonogashira coupling reaction with propargyl alcohol. This reaction is catalyzed by palladium and copper co-catalysts, and it typically occurs in the presence of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation: The hydroxypropynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Aldehydes or ketones derived from the hydroxypropynyl group.

    Reduction: Alcohols derived from the ester group.

Scientific Research Applications

Ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxypropynyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one: A similar compound with a pyrone ring instead of a benzene ring.

    3-Bromo-5-(3-hydroxyprop-1-ynyl)benzoic acid: A carboxylic acid derivative with similar functional groups.

Uniqueness

Ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate is unique due to its combination of a bromine atom and a hydroxypropynyl group on a benzoate ester. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

422569-51-5

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate

InChI

InChI=1S/C12H11BrO3/c1-2-16-12(15)10-6-9(4-3-5-14)7-11(13)8-10/h6-8,14H,2,5H2,1H3

InChI Key

HPXWKHKJBCASAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C#CCO)Br

Origin of Product

United States

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